molecular formula C17H15N3O3S3 B3006620 3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide CAS No. 300378-77-2

3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide

Cat. No. B3006620
CAS RN: 300378-77-2
M. Wt: 405.51
InChI Key: AWKXNZWAVCCKPM-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C17H15N3O3S3 and its molecular weight is 405.51. The purity is usually 95%.
BenchChem offers high-quality 3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

  • Photodynamic Therapy Application

    A study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds with high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups containing Schiff base. These compounds showed promising properties for photodynamic therapy applications, particularly for Type II photosensitizers in cancer treatment due to their good fluorescence properties and high singlet oxygen quantum yield. The remarkable potential of these compounds in treating cancer through photodynamic therapy was highlighted (Pişkin, Canpolat, & Öztürk, 2020).

  • Antitumor Activity

    Horishny and Matiychuk (2020) developed a preparative procedure for synthesizing butanoic acids converted into butanamides, which demonstrated moderate antitumor activity against most malignant tumor cells. The UO31 renal cancer cell line was most sensitive to most tested compounds, indicating their potential as antitumor agents (Horishny & Matiychuk, 2020).

Antimicrobial and Antifungal Agents

  • Antibacterial and Antifungal Activities: Zala, Dave, and Undavia (2015) synthesized compounds evaluated for their antibacterial and antifungal activities, demonstrating some excellent activities. These findings suggest the potential use of similar compounds in developing new antimicrobial agents (Zala, Dave, & Undavia, 2015).

Additional Biological Activities

  • Anticonvulsant Agents: Farag et al. (2012) synthesized heterocyclic compounds containing a sulfonamide thiazole moiety, evaluating their anticonvulsant activity. Several compounds showed protection against induced convulsion, highlighting their potential as anticonvulsant agents (Farag et al., 2012).

properties

IUPAC Name

3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S3/c1-23-12-4-2-11(3-5-12)10-13-15(22)20(17(24)26-13)8-6-14(21)19-16-18-7-9-25-16/h2-5,7,9-10H,6,8H2,1H3,(H,18,19,21)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKXNZWAVCCKPM-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.